molecular formula C26H23NO5 B2496336 Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate CAS No. 446269-97-2

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate

Cat. No.: B2496336
CAS No.: 446269-97-2
M. Wt: 429.472
InChI Key: KJYBZIRQXKIDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C26H23NO5 and a molecular weight of 429.46 g/mol . This compound is known for its unique structure, which includes an isoquinoline moiety, a methoxyphenyl group, and a dimethoxybenzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with isoquinolin-1-yl(4-methoxyphenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl and dimethoxybenzoate groups may enhance the compound’s binding affinity and specificity towards these targets .

Properties

IUPAC Name

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-29-20-11-8-18(9-12-20)25(24-21-7-5-4-6-17(21)14-15-27-24)32-26(28)19-10-13-22(30-2)23(16-19)31-3/h4-16,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYBZIRQXKIDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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